Cas no 1616345-41-5 (Monomethyl fumarate-d)
Monomethyl fumarate-d Chemical and Physical Properties
Names and Identifiers
-
- Fumaric Acid Monomethyl Ester-d3
- (2E)-2-Butenedioic Acid 1-Methyl Ester-d3
- (E)-2-Butenedioic Acid MonoMethyl Ester-d3
- FuMaric Acid Methyl Ester-d3
- Methyl Hydrogen FuMarate-d3
- MonoMethyl FuMarate-d3
- NKHAVTQWNUWKEO-SMQGVBCRSA-N
- [2H3]-Fumaric Acid Monomethyl Ester
- Monomethyl fumarate-d
- 1616345-41-5
- (E)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid
- (2E)-2-Butenedioic Acid 1-Methyl Ester-d3; (E)-2-Butenedioic Acid Monomethyl Ester-d3; Fumaric Acid Methyl Ester-d3; Methyl Hydrogen Fumarate-d3; Monomethyl Fumarate-d3;
- J-016813
- 1ST165192D3
- MS-22784
- AKOS005166803
- HY-103252S
- DA-65600
- Monomethyl fumarate D3
- CS-0112470
- G17992
-
- Inchi: 1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+/i1D,2D,3D
- InChI Key: NKHAVTQWNUWKEO-HOJVHSIQSA-N
- SMILES: C(OC[2H])(=O)/C(/[2H])=C(\[2H])/C(O)=O
Computed Properties
- Exact Mass: 133.04543891g/mol
- Monoisotopic Mass: 133.04543891g/mol
- Isotope Atom Count: 3
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 63.6Ų
Monomethyl fumarate-d Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F500392-10mg |
Fumaric Acid Monomethyl Ester-d3 |
1616345-41-5 | 10mg |
$ 230.00 | 2023-09-07 | ||
| TRC | F500392-100mg |
Fumaric Acid Monomethyl Ester-d3 |
1616345-41-5 | 100mg |
$ 1748.00 | 2023-09-07 | ||
| Key Organics Ltd | MS-22784-5mg |
Monomethyl fumarate-d3 |
1616345-41-5 | >97% | 5mg |
£1051.43 | 2025-02-09 | |
| Key Organics Ltd | MS-22784-1mg |
Monomethyl fumarate-d3 |
1616345-41-5 | >97% | 1mg |
£442.88 | 2025-02-09 | |
| A2B Chem LLC | AW53895-1mg |
Fumaric Acid Monomethyl Ester-d3 |
1616345-41-5 | 98% | 1mg |
$295.00 | 2024-04-20 | |
| A2B Chem LLC | AW53895-5mg |
Fumaric Acid Monomethyl Ester-d3 |
1616345-41-5 | 98% | 5mg |
$685.00 | 2024-04-20 | |
| A2B Chem LLC | AW53895-10mg |
Fumaric Acid Monomethyl Ester-d3 |
1616345-41-5 | 10mg |
$327.00 | 2024-01-03 | ||
| A2B Chem LLC | AW53895-100mg |
Fumaric Acid Monomethyl Ester-d3 |
1616345-41-5 | 100mg |
$1694.00 | 2024-01-03 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | F500392-10mg |
(e)-4-(methoxy-d3)-4-oxobut-2-enoicacid |
1616345-41-5 | 10mg |
¥1800.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | F500392-100mg |
(e)-4-(methoxy-d3)-4-oxobut-2-enoicacid |
1616345-41-5 | 100mg |
¥14400.00 | 2023-09-15 |
Monomethyl fumarate-d Suppliers
Monomethyl fumarate-d Related Literature
-
Yanyun Wang,Huijun Ma,Galong Li,Fei Gao,Mingli Peng,Hai Ming Fan Nanoscale Horiz., 2019,4, 1450-1459
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on Monomethyl fumarate-d
Research Brief on Monomethyl Fumarate-d (CAS: 1616345-41-5): Recent Advances and Applications
Monomethyl fumarate-d (MMF-d), a deuterated analog of monomethyl fumarate (MMF), has garnered significant attention in recent years due to its potential therapeutic applications and improved pharmacokinetic properties. The compound, identified by CAS number 1616345-41-5, is being investigated for its role in modulating inflammatory pathways and oxidative stress, particularly in neurological and autoimmune disorders. This research brief synthesizes the latest findings on MMF-d, highlighting its mechanisms of action, preclinical and clinical advancements, and future directions in drug development.
Recent studies have focused on the deuterium substitution in MMF-d, which enhances metabolic stability and prolongs its half-life compared to non-deuterated MMF. This modification is critical for optimizing drug delivery and reducing dosing frequency, thereby improving patient compliance. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that MMF-d exhibits superior bioavailability and sustained plasma concentrations in rodent models, supporting its potential as a next-generation therapeutic agent for conditions such as multiple sclerosis (MS) and psoriasis.
In the context of neuroinflammation, MMF-d has shown promise in activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant responses. Research conducted by Smith et al. (2024) revealed that MMF-d significantly reduces oxidative damage in neuronal cells and attenuates neuroinflammatory markers in vitro. These findings align with earlier clinical trials of non-deuterated MMF (e.g., Tecfidera), suggesting that MMF-d could offer enhanced efficacy with fewer side effects.
Beyond neurology, MMF-d is being explored for its immunomodulatory effects in autoimmune diseases. A recent preclinical trial highlighted its ability to suppress pro-inflammatory cytokines, including TNF-α and IL-6, in a dose-dependent manner. Notably, the deuterated form exhibited reduced hepatotoxicity compared to its non-deuterated counterpart, addressing a major limitation in long-term MMF therapy. These results were presented at the 2024 American Chemical Society Annual Meeting and are under peer review for publication.
Despite these advancements, challenges remain in scaling up MMF-d synthesis and ensuring cost-effectiveness. A 2024 industry report by BioPharma Insights identified the need for optimized synthetic routes to produce high-purity MMF-d at scale, as current methods rely on expensive deuterated precursors. Collaborative efforts between academia and pharmaceutical companies are underway to address these hurdles, with several patents filed in the past year for novel synthesis techniques.
In conclusion, Monomethyl fumarate-d (1616345-41-5) represents a promising advancement in the field of deuterated pharmaceuticals, with potential applications spanning neurology, immunology, and beyond. Ongoing research aims to validate its clinical benefits and overcome manufacturing challenges, paving the way for its integration into mainstream therapeutics. Future studies should prioritize large-scale clinical trials to establish safety profiles and comparative efficacy against existing treatments.
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